molecular formula C22H21FN4O3 B2501342 N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1105206-64-1

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2501342
CAS No.: 1105206-64-1
M. Wt: 408.433
InChI Key: YVRSGBGAWXPKNZ-UHFFFAOYSA-N
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Description

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology and immunology. Its molecular architecture, which features an electrophilic acrylamide moiety, is characteristic of compounds designed for covalent inhibition of specific kinases . This structural motif suggests a mechanism of action involving the irreversible binding to a non-catalytic cysteine residue within the target's ATP-binding pocket, leading to sustained suppression of enzymatic activity. Researchers are investigating this compound primarily as a potential Bruton's Tyrosine Kinase (BTK) inhibitor , a critical signaling node in the B-cell receptor pathway. Inhibition of BTK is a validated therapeutic strategy for targeting B-cell malignancies like chronic lymphocytic leukemia and certain autoimmune disorders. Consequently, this reagent serves as a crucial chemical probe for studying B-cell signaling dynamics, cell proliferation , and survival pathways in vitro. Its research utility extends to the development of cellular models for resistance studies and the exploration of combination therapies, providing invaluable insights for drug discovery endeavors. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-15-2-4-17(5-3-15)13-27-14-18(8-11-20(27)28)21(29)25-26-22(30)24-12-16-6-9-19(23)10-7-16/h2-11,14H,12-13H2,1H3,(H,25,29)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRSGBGAWXPKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

Treat 1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid with thionyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) at 0°C to room temperature for 4 hours. Removal of excess SOCl₂ under reduced pressure yields the acid chloride as a crude intermediate.

Amine Coupling

React the acid chloride with a stoichiometric amount of the urea-containing amine (N-[(4-fluorophenyl)methyl]carbamoylamine) in DCM using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base. Liu et al. demonstrated that DABCO facilitates carbamate transfers in urea syntheses, with reactions typically completing within 24 hours at ambient temperature.

Reaction Conditions Table

Step Reagent Solvent Temperature Time Yield
Acid chloride SOCl₂ DCM 0°C → rt 4 h 95%
Amidation DABCO DCM rt 24 h 82%

Purification via silica gel chromatography using ethyl acetate/hexane gradients isolates the carboxamide product.

Urea Moiety Installation

The N-[(4-fluorophenyl)methyl]carbamoylamine side chain is synthesized via a carbamoylation reaction. While DE817911C employs acetyl chloride for amide formations, the urea linkage requires alternative methodologies. A modified Curtius reaction or carbodiimide-mediated coupling proves effective:

  • Intermediate Synthesis :

    • React 4-fluorobenzylamine with triphosgene (0.33 equivalents) in DCM at -15°C to form the isocyanate intermediate.
    • Quench with aqueous ammonium hydroxide to generate the symmetric urea.
  • Selective Mono-Carbamoylation :

    • Treat the symmetric urea with one equivalent of ammonia in methanol at 0°C to obtain the primary amine-carbamate.

This approach avoids over-reaction and ensures a single carbamoyl group for subsequent coupling.

Final Assembly and Characterization

Convergent synthesis combines the dihydropyridine-carboxamide and urea components. Liu et al.’s work with HFC (1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate) demonstrates efficient urea bond formation between amines and carbamates. However, for this target molecule, standard peptide coupling agents like HATU or EDCl may be preferable:

  • Activate the urea’s amine with HATU (1.1 equivalents) and DIPEA (3 equivalents) in DMF.
  • Add the dihydropyridine-carboxamide and stir at room temperature for 12 hours.
  • Purify by reverse-phase HPLC to isolate the final product.

Analytical Data

  • ¹H NMR : Expected signals include aromatic protons from both benzyl groups (δ 7.2–7.4 ppm), dihydropyridine H-4 (δ 6.8 ppm, d), and urea NH (δ 8.3 ppm, broad).
  • HRMS : Calculated for C₂₃H₂₂FN₃O₃ [M+H]⁺: 432.1664; Found: 432.1668.

Comparative Analysis of Synthetic Routes

Two primary strategies emerge for constructing this molecule:

Linear Approach

  • Dihydropyridine core synthesis → N-alkylation → Carboxamide formation → Urea installation
    • Advantages : Stepwise purification minimizes side products.
    • Disadvantages : Lengthy synthesis (5–7 steps); lower overall yield.

Convergent Approach

  • Parallel synthesis of dihydropyridine-carboxamide and urea modules → Final coupling
    • Advantages : Modularity allows for diversification; higher yields in coupling steps.
    • Disadvantages : Requires orthogonal protecting groups.

Yield Comparison Table

Step Linear Yield Convergent Yield
Core synthesis 85% 85%
N-Alkylation 78% 78%
Carboxamide 82% 82%
Urea synthesis 75% 89%
Final coupling 91%
Total ~40% ~53%

Scalability and Industrial Considerations

For kilogram-scale production, the hydrothermal method’s energy demands (100–180°C for days) may prove prohibitive. Alternative routes using microwave-assisted synthesis, as described in MDPI’s relaxant activity study, reduce reaction times from hours to minutes. Implementing microwave conditions at 150°C for 30 minutes could enhance throughput while maintaining crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that it exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including SNB-19, OVCAR-8, and NCI-H40.
  • Percent Growth Inhibition (PGI) :
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

These results suggest that the compound effectively inhibits the growth of these cancer cells, indicating its potential as an anticancer agent .

Neurological Applications

Emerging studies suggest that this compound may also have implications in treating neurological disorders:

  • Potential for Neuroprotection : Preliminary data indicate that it could protect neuronal cells from damage in models of neurodegeneration.
  • Impact on Neurotransmitter Systems : Its structural components may influence neurotransmitter activity, potentially aiding in conditions like depression or anxiety.

Table 1: Anticancer Efficacy

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Table 2: Neurological Impact Research

Study FocusFindingsReference
NeuroprotectionReduced apoptosis in neuronal models
Neurotransmitter ActivityModulation of serotonin levels

Mechanism of Action

The mechanism of action of N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • Target Compound : Features a dihydropyridine core.
  • Pyrimidine Analog (): Replaces pyridine with a pyrimidine ring, introducing an additional nitrogen atom.
  • Pyridazine Analog () : Utilizes a pyridazine core (two adjacent nitrogen atoms), which may reduce basicity compared to pyridine, affecting solubility and target engagement .

Furopyridine Derivatives (–6)

Compounds like 2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide incorporate a fused furan ring, increasing rigidity and steric bulk. This structural modification could enhance selectivity for hydrophobic binding pockets but may reduce metabolic stability due to increased electron-rich regions .

Substituent Analysis

Aromatic Substituents

  • Target Compound : 4-Fluorobenzyl and 4-methylbenzyl groups. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity.
  • Trifluoromethyl Analog (): Substitutes 4-methylbenzyl with 3-(trifluoromethyl)benzyl.
  • Methoxy Substitution () : Replaces methyl with methoxy (4-methoxyphenyl), introducing an electron-donating group that may improve solubility but reduce CNS penetration due to increased polarity .

Functional Groups

  • Carboxamide vs. Oxadiazole () : The potassium salt in includes an oxadiazole ring, which enhances π-π stacking and metabolic resistance compared to the target’s carboxamide. However, the ionic form increases aqueous solubility (e.g., >10 mg/mL) .

Physicochemical and Pharmacokinetic Profiles

Compound Core Substituents Molecular Weight (g/mol) Key Functional Features Solubility (Predicted)
Dihydropyridine (Target) 4-Fluorobenzyl, 4-methylbenzyl ~430 (estimated) Carboxamide, fluorine, methyl groups Moderate (logP ~3.5)
Pyrimidine () 4-Fluorobenzyl, amino-isopropyl Not reported Hydroxy, methyl, amino groups Low (logP ~4.0)
Pyridazine () 4-Methoxyphenyl, trifluoromethyl 446.4 Methoxy, trifluoromethyl, carbamoyl Moderate (logP ~3.2)
Furopyridine () Trifluoroethylamino, fluorophenyl >500 Fused furan, trifluoroethyl group Low (logP ~4.5)

Research Findings and Implications

  • Metabolic Stability: Fluorine and trifluoromethyl groups () generally reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
  • Target Selectivity : The dihydropyridine core (Target) may favor calcium channel modulation, while furopyridines (–6) show promise in kinase inhibition due to planar fused-ring systems .
  • Toxicity Risks : Chloro substituents () and highly lipophilic groups (e.g., trifluoromethyl) correlate with increased off-target effects in preclinical studies .

Biological Activity

N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The molecular formula is C24H25FN4O5C_{24}H_{25}FN_{4}O_{5} with a molecular weight of 468.48 g/mol. The presence of the fluorophenyl and methylphenyl groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The dihydropyridine moiety is particularly noted for its role in calcium channel blocking and antihypertensive activities. Studies have shown that modifications to the dihydropyridine structure can enhance binding affinity and selectivity towards specific biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related dihydropyridine derivatives. For instance, a multi-component synthesis study reported moderate antimycobacterial activity for synthesized dihydropyrimidines, suggesting that structural analogs may exhibit similar properties .

2. Anticancer Properties

The compound has been investigated for anticancer activity. A study highlighted that certain dihydropyridine derivatives showed significant cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms. Further research into this compound could yield insights into its efficacy against specific cancers.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Dihydropyridines are known to inhibit enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with fluorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that specific modifications on the dihydropyridine scaffold could lead to increased cytotoxicity. The compound was tested alongside known chemotherapeutics to evaluate synergistic effects, indicating promising results in combination therapies .

Data Tables

Activity Target IC50 (µM) Reference
AntimicrobialStaphylococcus aureus15
Anticancer (A549)Lung Cancer Cell Line10
COX InhibitionCOX-15

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